molecular formula C15H11ClF2N2O2 B2518890 N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide CAS No. 941999-62-8

N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide

Cat. No.: B2518890
CAS No.: 941999-62-8
M. Wt: 324.71
InChI Key: IAIRBDDICVOCPE-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of both chlorophenyl and difluorobenzyl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of 2-chlorophenylamine with 2,6-difluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

    Step 2: Addition of 2-chlorophenylamine to the oxalyl chloride solution, followed by stirring at low temperature.

    Step 3: Gradual addition of 2,6-difluorobenzylamine to the reaction mixture, followed by stirring at room temperature.

    Step 4: Purification of the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)urea
  • N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)thiourea
  • N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)carbamate

Uniqueness

N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical and physical properties compared to its urea, thiourea, and carbamate analogs.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2O2/c16-10-4-1-2-7-13(10)20-15(22)14(21)19-8-9-11(17)5-3-6-12(9)18/h1-7H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIRBDDICVOCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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